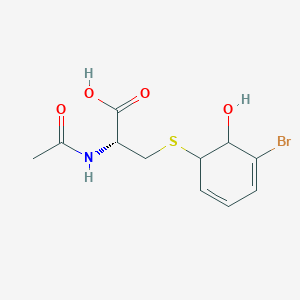

3,2-Premercapturic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,2-Premercapturic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14BrNO4S and its molecular weight is 336.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Pathway and Formation

The formation of 3,2-premercapturic acid occurs through the mercapturic acid pathway, which involves several enzymatic steps:

- Glutathione Conjugation : Electrophilic compounds react with glutathione (GSH) to form GSH S-conjugates.

- Enzymatic Hydrolysis : These conjugates are then hydrolyzed to yield cysteine S-conjugates.

- N-acetylation : Finally, N-acetyltransferase catalyzes the conversion of cysteine S-conjugates to mercapturic acids, including this compound .

The significance of this pathway lies in its ability to convert potentially harmful substances into more water-soluble forms that are easily excreted from the body.

Detoxification Role

This compound serves as a detoxification product of bromobenzene metabolism. Studies indicate that this metabolite can be detected in the urine of animals exposed to bromobenzene, particularly following induction with beta-naphthoflavone (BNF), which enhances the activity of cytochrome P450 enzymes involved in its metabolism .

Table 1: Comparison of Premercapturic Acids from Bromobenzene Metabolism

| Metabolite | Source | Detection Method |

|---|---|---|

| This compound | Urine of BNF-induced rats | NMR and Mass Spectrometry |

| 3,4-Premercapturic Acid | Urine of untreated and induced rats | NMR and Mass Spectrometry |

| 4,3-Premercapturic Acid | Urine of untreated and induced rats | NMR and Mass Spectrometry |

Implications in Toxicology

The presence of this compound has implications for understanding the toxicological effects of bromobenzene. Its formation indicates that bromobenzene undergoes metabolic activation to form reactive intermediates that can bind covalently to cellular macromolecules, leading to toxicity. Research has shown that premercapturic acids can serve as biomarkers for exposure to certain environmental pollutants .

Case Studies and Research Findings

Several studies have documented the role of this compound in various contexts:

- A study demonstrated that after administration of bromobenzene to rats pre-treated with phenobarbital, significant levels of this compound were found in urine, indicating enhanced metabolic conversion due to enzyme induction .

- Another investigation highlighted the formation of 4-bromophenol from bromobenzene metabolism via intermediates including premercapturic acids. This suggests that monitoring these metabolites can provide insights into the metabolic fate and potential toxicity of brominated compounds .

Broader Applications

Beyond its role in detoxification, research into this compound contributes to understanding:

- Environmental Health : Tracking levels of this metabolite can help assess human exposure to environmental toxins.

- Pharmaceutical Development : Understanding the metabolic pathways involving premercapturic acids can inform drug design and safety assessments.

Analyse Des Réactions Chimiques

Formation of 3,2-Premercapturic Acid

The formation of this compound typically involves the following steps:

-

Initial Reaction with Glutathione : The electrophilic compound reacts with glutathione (GSH), forming a glutathione conjugate.

-

Enzymatic Conversion : This conjugate undergoes further enzymatic modifications, including the actions of γ-glutamyltransferases and dipeptidases, resulting in a cysteine conjugate.

-

N-Acetylation : The final step involves N-acetylation by cysteine S-conjugate N-acetyltransferase, yielding the mercapturic acid.

This pathway is essential for detoxifying various harmful compounds and facilitating their excretion from the body .

3.1. Reaction Mechanisms

The primary reactions involving this compound can be summarized as follows:

-

Formation from Electrophiles : Various electrophilic compounds can lead to the formation of premercapturic acids through nucleophilic attack by glutathione. For instance:

Electrophile+GSH→Glutathione Conjugate

-

Conversion to Mercapturic Acid : The glutathione conjugate can be converted into mercapturic acid through a series of enzymatic reactions:

Glutathione ConjugateEnzymesCysteine ConjugateN AcetyltransferaseMercapturic Acid

3.2. Biotransformation Pathways

The biotransformation pathways leading to the formation of mercapturic acids from premercapturic acids include:

-

Direct Conjugation : This involves direct nucleophilic attack on electrophilic centers.

-

Epoxide Formation : Some compounds may first form epoxides before undergoing further transformations into mercapturic acids .

3.3. Factors Influencing Reactions

Several factors influence the formation and transformation of this compound:

-

Substituents on Electrophiles : The presence and nature of substituents on the electrophilic compound can significantly affect reaction rates and pathways.

-

Enzyme Activity : Variations in enzyme activity due to genetic or environmental factors can alter the efficiency of mercapturate formation.

Analytical Methods for Detection

Detection and quantification of this compound and its metabolites are critical for understanding its metabolic fate. Common analytical techniques include:

Propriétés

Numéro CAS |

134958-26-2 |

|---|---|

Formule moléculaire |

C11H14BrNO4S |

Poids moléculaire |

336.2 g/mol |

Nom IUPAC |

(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |

Clé InChI |

BWZJWISICOJRCY-IDKOKCKLSA-N |

SMILES |

CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |

SMILES isomérique |

CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O |

SMILES canonique |

CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |

Synonymes |

3,2-premercapturic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.